molecular formula C7H13NO2 B3351762 6-Ethoxypiperidin-2-one CAS No. 39662-64-1

6-Ethoxypiperidin-2-one

Cat. No. B3351762
CAS RN: 39662-64-1
M. Wt: 143.18 g/mol
InChI Key: COVDRMRIWUCVJO-UHFFFAOYSA-N
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Description

“6-Ethoxypiperidin-2-one” is a chemical compound with the molecular formula C7H13NO2 and a molecular weight of 143.18 g/mol . It is used in various chemical reactions and has potential applications in the pharmaceutical industry .


Synthesis Analysis

Piperidine derivatives, such as “6-Ethoxypiperidin-2-one”, play a significant role in the pharmaceutical industry. Their synthesis involves intra- and intermolecular reactions leading to the formation of various piperidine derivatives . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .


Molecular Structure Analysis

The molecular structure of “6-Ethoxypiperidin-2-one” can be analyzed using various tools and databases such as ChemSpider and MolView . These platforms allow for the visualization and analysis of the molecular structure, providing insights into the compound’s properties and potential applications.


Chemical Reactions Analysis

The chemical reactions involving “6-Ethoxypiperidin-2-one” can be analyzed using various techniques and methodologies . These analyses can provide insights into the reaction mechanisms, kinetics, and other important aspects of the chemical reactions.


Physical And Chemical Properties Analysis

The physical and chemical properties of “6-Ethoxypiperidin-2-one” can be analyzed using various techniques and methodologies . These analyses can provide insights into the compound’s solubility, stability, reactivity, and other important properties.

Scientific Research Applications

1. Synthesis of Tetraethyl Nitroxides

Babić and Peyrot (2019) describe a new synthetic route to 2,2,6,6-tetraethylpiperidin-4-one, a derivative of 6-Ethoxypiperidin-2-one, and its subsequent use in deriving aminoxyl (nitroxide) radicals. This research highlights its application in organic synthesis using common reagents and laboratory equipment (Babić & Peyrot, 2019).

2. Antagonist for alpha(v)beta(3) Receptor

In a study exploring nonpeptide alphavbeta3 antagonists, Hutchinson et al. (2003) synthesized derivatives of 6-Ethoxypiperidin-2-one for the potential treatment and prevention of osteoporosis. The compound demonstrated significant in vitro and in vivo efficacy, leading to its selection for clinical development (Hutchinson et al., 2003).

3. Chemical Synthesis of Oligoribonucleotides

Lloyd et al. (2000) discussed the use of 1-aryl-4-alkoxypiperidin-4-yl groups, including 4-ethoxypiperidin-4-yl, for protecting 2′-hydroxy functions in the chemical synthesis of oligoribonucleotides. This research contributes to the field of synthetic chemistry, particularly in the synthesis of nucleotide analogs (Lloyd et al., 2000).

4. Antioxidant and Antimicrobial Potential

Harini et al. (2014) synthesized novel derivatives of 6-Ethoxypiperidin-2-one and evaluated their antioxidant and antimicrobial properties. Some compounds showed promising antioxidant activity, as well as antibacterial and antifungal activities against specific strains (Harini et al., 2014).

5. Sigma(1) Receptor Affinity

Berardi et al. (2005) researched the sigma(1) receptor affinity of various methylpiperidines, including derivatives of 6-Ethoxypiperidin-2-one. The study provided insights into sigma-subtype affinities and selectivities, contributing to the understanding of receptor-ligand interactions (Berardi et al., 2005).

Safety and Hazards

The safety data sheets (SDS) provide information about the potential hazards of “6-Ethoxypiperidin-2-one” and the necessary precautions to take when handling it . It’s important to follow these guidelines to ensure safety when working with this compound.

Future Directions

The future directions of “6-Ethoxypiperidin-2-one” research could involve further exploration of its potential applications in the pharmaceutical industry . This could include the development of new synthesis methods, the study of its mechanism of action, and the evaluation of its efficacy and safety in various applications.

properties

IUPAC Name

6-ethoxypiperidin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO2/c1-2-10-7-5-3-4-6(9)8-7/h7H,2-5H2,1H3,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COVDRMRIWUCVJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1CCCC(=O)N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00481077
Record name 2-Piperidinone, 6-ethoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00481077
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

143.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Ethoxypiperidin-2-one

CAS RN

39662-64-1
Record name 2-Piperidinone, 6-ethoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00481077
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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